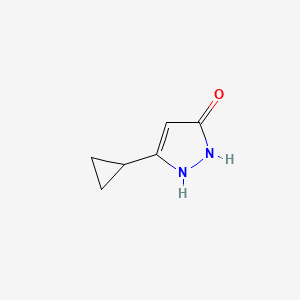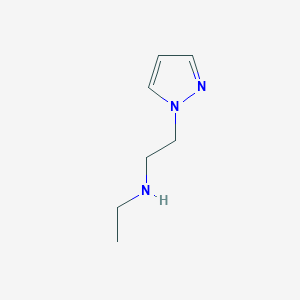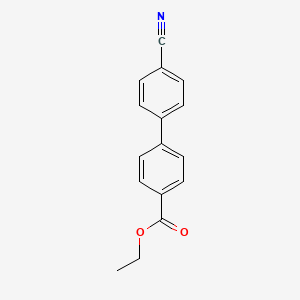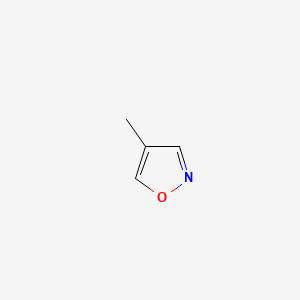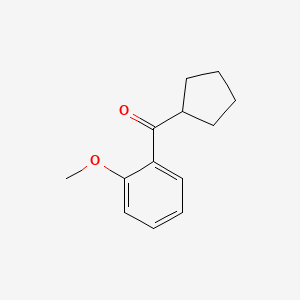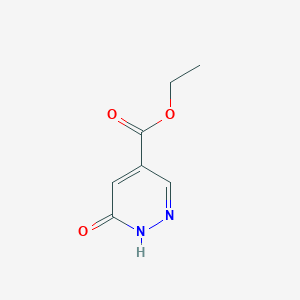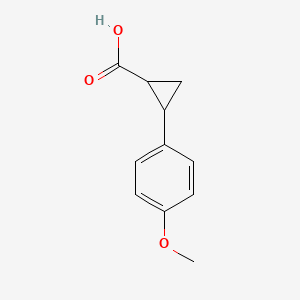![molecular formula C10H9N3 B1601526 [4,4'-Bipyridin]-3-amine CAS No. 52311-43-0](/img/structure/B1601526.png)
[4,4'-Bipyridin]-3-amine
Vue d'ensemble
Description
“[4,4’-Bipyridin]-3-amine” is an organic compound with the formula (C5H4N)2 . It is one of several isomers of bipyridine. It is a colorless solid that is soluble in organic solvents . It is mainly used as a precursor to N, N ′-dimethyl-4,4′-bipyridinium .
Synthesis Analysis
The synthesis of non-centrosymmetric dipolar 4,4′-bipyridines bearing 2,6- and 3,5-functionalized pyridyl moieties at the peripheries is described . Central to the strategy is the selective substitution on only one pyridyl motif that could contain electron-donating or electron-withdrawing groups .Molecular Structure Analysis
The 4,4′-BIPY molecules form stacks (interactions) in the direction of the b axis, which were calculated as nearly equally as strong as the 4,4′-BIPY···H2O interactions .Chemical Reactions Analysis
The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods . Titrations involve measuring the volume of a titrant solution required for complete reaction with the analyte .Physical And Chemical Properties Analysis
All matter has physical and chemical properties. Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume .Applications De Recherche Scientifique
- Herbicides : Viologens are used in the field of agriculture as herbicides .
- Electrochromism : They are used in materials science for their electrochromic properties .
- Solar Energy Conversion : Viologens play a role in the conversion of solar energy .
- Molecular Electronics : They are used in the field of electronics at a molecular level .
- Supramolecular Chemistry : Viologens are used in supramolecular chemistry, where they serve as an electro- and photo-sensitive building block .
As for the results or outcomes, they would also depend on the specific application. In general, a result is a direct effect of an action and is specific and measurable, while an outcome is broader and includes all possible effects of an action over time .
Crystal Engineering
The compound is used in crystal engineering and related areas as coformers for cocrystallization . The amino groups make the compound a suitable candidate for this application .
Data Storage
Bipyridinium residues, which include “[4,4’-Bipyridin]-3-amine”, have found application in molecular systems that exhibit potential for data storage .
Electrochromic Devices
The reversible one- and two-electron reductions of 4,4′-bipyridinium derivatives are accompanied by a dramatic change in the UV-vis absorption spectra of the materials, an effect which has been widely studied in the context of electrochromic devices .
Synthesis of Conjugated Oligomers
The compound has been used in the synthesis of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .
Magnetic Nanomaterials
A new core–shell magnetic nanomaterial, namely 4,4′-bipyridin-1-ium hydrogen sulfate grafted on chloropropyl functionalized silica gel-nano-Fe3O4 (BPHCSF), has been synthesized and characterized .
Medium- and Environment-Responsive Compounds
Mono- and di-quaternized 4,4’-bipyridine derivatives have been used as key building blocks for medium- and environment-responsive compounds . These compounds are often characterized as multifunctional, as their presence often gives rise to interesting phenomena, such as various types of chromism .
Molecular Motors and Machines
The derivatives of 4,4’-bipyridine have been employed in numerous high-tech applications including molecular motors and machines .
Switches
4,4’-Bipyridine is highly abundant in supramolecular chemistry as well, where it mainly serves as an electro- and photo-sensitive building block as well as a bidentate coordinating ligand . It has found widespread application in molecular systems that exhibit controlled switching .
Covalent Organic and Metalorganic Frameworks (COFs and MOFs) : 4,4’-Bipyridine often appears in covalent organic and metalorganic frameworks .
Solid Form Screening and Crystal Structure Prediction : Two bipyridine isomers (2,2’- and 4,4’-), used as coformers and ligands in coordination chemistry, were subjected to solid form screening and crystal structure prediction . Multiple solid-state forms, anhydrate, dihydrate, and eight solvates with carboxylic acids, including a polymorphic acetic acid disolvate, were found for the 4,4’-isomer .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-pyridin-4-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAXPGZWSYZUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545582 | |
| Record name | [4,4'-Bipyridin]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4,4'-Bipyridin]-3-amine | |
CAS RN |
52311-43-0 | |
| Record name | [4,4′-Bipyridin]-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52311-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4,4'-Bipyridin]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








